
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(2-chloro-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 2-chlorophenylacetic acid to introduce the nitro group, followed by esterification with methanol to form the dimethyl ester. The reaction typically requires acidic conditions and a catalyst to facilitate the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the para position and chloro group at the ortho position activate the aromatic ring toward nucleophilic substitution. In basic conditions, the malonate moiety can act as a nucleophile:
Reaction Conditions | Products Formed | Yield (%) | Source |
---|---|---|---|
K₂CO₃, DMF, 90°C, 2 hrs | Substituted nitroarene derivatives | 85–92 | |
NaOMe, MeOH, reflux | Cyclized oxindole intermediates | 75–90 |
For example, under basic conditions, the malonate ester undergoes intramolecular cyclization via displacement of the nitro or chloro group, forming oxindole derivatives. This reaction is critical in synthesizing bioactive molecules like antipsychotic drugs .
Catalytic Hydrogenation and Reductive Cyclization
The nitro group is susceptible to hydrogenation, enabling the synthesis of amino derivatives and subsequent cyclization:
Mechanism :
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Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine .
-
Cyclization : The amine attacks the adjacent ester carbonyl, forming a five-membered lactam (oxindole core) .
Key Data :
-
Hydrogenation at 75 psig H₂ and 105°C yields 2-oxindole derivatives in >85% purity .
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Base-mediated reductive cyclization (e.g., K₂CO₃, DMF) produces fused bicyclic structures .
Hydrolysis and Decarboxylation
The malonate esters undergo hydrolysis under acidic or basic conditions, followed by decarboxylation:
Steps :
-
Hydrolysis : HCl or NaOH cleaves the ester groups to dicarboxylic acids.
-
Decarboxylation : Heating removes CO₂, yielding monosubstituted acetic acid derivatives.
Experimental Data :
Participation in Diels-Alder Reactions
The electron-deficient aromatic ring acts as a dienophile in cycloadditions:
Diene | Conditions | Product | Yield (%) |
---|---|---|---|
Danishefsky’s diene | Toluene, 110°C | Nitrophenylcyclohexanones | 78 |
This reaction is pivotal in synthesizing polycyclic natural product analogs .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
¹H NMR (CDCl₃) :
¹³C NMR :
Stability and Reaction Optimization
Biological Activity
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the presence of a malonate moiety, which is known for its reactivity in various organic synthesis reactions. The compound features a nitrophenyl group that enhances its electrophilic nature, making it suitable for nucleophilic substitution and Michael addition reactions. The chlorine atom on the phenyl ring can also serve as a leaving group in certain chemical reactions, further expanding its synthetic utility.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its reactive functional groups allow it to form adducts with amino acids or nucleotides, which can be studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These interactions may elucidate its mechanisms of action in biological systems.
Potential Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antibacterial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in inflammatory diseases .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antimicrobial Studies :
- Anticancer Research :
- Inflammatory Response Modulation :
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Penicillin) | 0.5 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In a study evaluating the anticancer properties of various malonate derivatives, this compound was found to reduce cell viability in breast cancer cell lines by approximately 50% at a concentration of 10 µM after 48 hours.
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF-7 (Breast Cancer) | 10 | 48 hours |
Control (DMSO) | N/A | N/A |
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of biologically active compounds, particularly in the development of anti-cancer agents and other therapeutic drugs. For instance, it plays a role in the synthesis of 2-oxindoles, which are important scaffolds in drug discovery.
Case Study: Synthesis of 2-Oxindoles
A patented process highlights the use of this compound in synthesizing 2-oxindoles through reductive cyclization. The method involves reducing the nitro group to generate an oxindole, showcasing high yields and efficiency in producing these valuable intermediates .
Organic Synthesis
The compound is frequently employed as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in nucleophilic substitutions and cyclization reactions, leading to a diverse range of products.
Table 1: Chemical Transformations Involving this compound
Transformation Type | Reaction Conditions | Product Type |
---|---|---|
Nucleophilic Substitution | DMF, K₂CO₃ | Nitroaryl derivatives |
Reductive Cyclization | Iron powder, Acetic acid | Oxindole derivatives |
Alkylation | Phase-transfer catalysis | Chiral malonates |
Material Science
In material science, this compound is explored for its potential applications in developing functional materials. Its derivatives exhibit interesting properties that can be harnessed for creating advanced materials with specific functionalities.
Research Insights
Recent studies indicate that compounds derived from this compound demonstrate enhanced photophysical properties, making them suitable candidates for applications in organic electronics and photonic devices .
Emerging research suggests that derivatives of this compound possess notable biological activities, including antibacterial and anticancer properties. This has led to investigations into their mechanisms of action and potential therapeutic uses.
Table 2: Biological Activities of Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dimethyl 2-(2-chloro-4-nitrophenyl)malonate, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, diethyl malonate derivatives react with halogenated nitroaromatics (e.g., 2-chloro-4-nitrobenzene derivatives) under acid catalysis. Key parameters include:
- Temperature : 135°C under inert atmosphere to prevent decomposition .
- Catalyst : p-Toluenesulfonic acid (0.5–2 mol%) accelerates condensation .
- Solvent : Toluene with a Dean-Stark trap for azeotropic water removal improves equilibrium shifts .
- Data Table :
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Temperature | 135°C | >80% conversion |
Catalyst Loading | 1.5 mol% p-TSA | Reduces side reactions |
Reaction Time | 16–24 hours | Ensures completion |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies malonate methyl protons (~3.8 ppm) and nitro/chloro substituent effects on aromatic protons. 13C NMR confirms carbonyl groups (~165–170 ppm) .
- LC-MS (ESI+) : Detects molecular ions ([M+H]+) with accurate mass matching (e.g., m/z 302.04 for C11H9ClNO6) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What are the documented reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the aryl ring for nucleophilic attack at the ortho and para positions. For example:
- Amine Condensation : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to form β-ketoamide derivatives .
- Hydrolysis : Controlled hydrolysis (NaOH/EtOH, 60°C) yields the corresponding dicarboxylic acid, useful for further functionalization .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : TGA analysis shows decomposition >200°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Karl Fischer titration confirms hygroscopicity; use molecular sieves in desiccators .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound when scaling from milligram to gram quantities?
- Methodological Answer : A 2^3 factorial design evaluates:
- Factors : Temperature (110–140°C), catalyst loading (0.5–2 mol%), solvent ratio (toluene:DCM).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 130°C, 1.2 mol% catalyst, 3:1 toluene:DCM) to maximize yield (88%) and minimize byproducts .
- Data Table :
Factor | Low Level | High Level | Optimal Level |
---|---|---|---|
Temperature (°C) | 110 | 140 | 130 |
Catalyst (mol%) | 0.5 | 2.0 | 1.2 |
Solvent Ratio | 1:1 | 3:1 | 3:1 |
Q. What strategies resolve contradictions in reported reaction yields under similar conditions?
- Methodological Answer :
- Protocol Standardization : Replicate reactions with controlled humidity (<5% H2O) and catalyst purity (≥99%) .
- Orthogonal Validation : Compare HPLC area-% (95% purity) with NMR yield (93%) to identify systematic errors .
- Meta-Analysis : Cross-reference 30+ studies from EPA hazard assessments to isolate variables like solvent grade .
Q. How can computational modeling predict degradation pathways of this compound in environmental systems?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models predict hydrolysis activation energy (ΔG‡ = 28.5 kcal/mol) and nitro-group-mediated photolytic cleavage .
- QSPR Models : Correlate logP (1.92) with biodegradation half-life (t1/2 = 14 days) in soil matrices .
Q. What advanced analytical techniques characterize trace impurities in synthesized batches?
- Methodological Answer :
- GC-MS Headspace Analysis : Detects residual solvents (e.g., toluene <50 ppm) .
- ICP-OES : Quantifies heavy metal catalysts (e.g., Pd <0.1 ppm) from coupling reactions .
Q. How do substituent effects influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Hammett Studies : σpara values for -NO2 (+0.78) and -Cl (+0.23) predict enhanced electrophilicity at C-2 .
- Kinetic Isotope Effects : Deuterated analogs reveal rate-limiting proton transfer in malonate deprotonation .
Q. What process engineering considerations are critical for continuous-flow synthesis?
Properties
IUPAC Name |
dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWJFVXCSQZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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